(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol
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Overview
Description
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a cyclohexyl group via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)(cyclohexyl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with cyclohexylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (4-chloro-3-fluorophenyl)(cyclohexyl)methanone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon, (4-chloro-3-fluorophenyl)(cyclohexyl)methane, using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone.
Reduction: (4-Chloro-3-fluorophenyl)(cyclohexyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(cyclohexyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets, affecting downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
(4-Chloro-3-fluorophenyl)methanol: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone:
(4-Chloro-3-fluorophenyl)(cyclohexyl)methane: The fully reduced hydrocarbon analog, with distinct chemical behavior.
Uniqueness: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanol is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both chloro and fluoro substituents on the phenyl ring, along with the cyclohexyl group, makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclohexylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKNYYICRQXPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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